3,4-Dimethoxybenzamidoxime literature review
3,4-Dimethoxybenzamidoxime literature review
An In-Depth Technical Guide to 3,4-Dimethoxybenzamidoxime
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Dimethoxybenzamidoxime, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and explore its multifaceted pharmacological potential, grounded in established scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this amidoxime derivative.
Introduction: The Significance of the Amidoxime Moiety
Amidoximes are a fascinating class of organic compounds characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom.[1] This unique structural feature makes them versatile building blocks in synthetic chemistry and imparts a wide range of biological activities.[1][2] The amidoxime group is often considered a bioisostere of the carboxylic acid function, a common strategy in drug design to modulate physicochemical properties and improve pharmacological profiles.[3][4]
3,4-Dimethoxybenzamidoxime, the subject of this guide, incorporates this functional group onto a veratrole (1,2-dimethoxybenzene) scaffold. This specific substitution pattern is found in numerous natural products and pharmacologically active molecules, suggesting that 3,4-Dimethoxybenzamidoxime may possess unique and potent biological effects. The primary areas of interest for amidoximes, and by extension this compound, include their roles as nitric oxide (NO) donors, prodrugs for potent amidine-based therapeutics, and as direct-acting antimicrobial or anticancer agents.[1][4][5]
Synthesis and Chemical Elucidation
The most prevalent and efficient method for synthesizing amidoximes is the reaction of a corresponding nitrile with hydroxylamine.[3][6] This section details the multi-step synthesis of 3,4-Dimethoxybenzamidoxime, starting from the commercially available veratraldehyde (3,4-dimethoxybenzaldehyde).
Synthetic Pathway Overview
The synthesis is a three-step process:
-
Oximation: Conversion of veratraldehyde to veratraldoxime.
-
Dehydration: Conversion of the aldoxime to 3,4-dimethoxybenzonitrile.
-
Amidoximation: Reaction of the nitrile with hydroxylamine to yield the final product.
The overall workflow is depicted below.
Caption: Synthetic workflow for 3,4-Dimethoxybenzamidoxime.
Experimental Protocol: Synthesis of 3,4-Dimethoxybenzamidoxime
This protocol is adapted from established methodologies for nitrile to amidoxime conversion.[3][6] The synthesis begins with 3,4-dimethoxybenzonitrile, which can be prepared from veratraldehyde.[7]
Materials:
-
3,4-Dimethoxybenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Standard laboratory glassware for work-up and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxybenzonitrile (1.0 equivalent) in ethanol.
-
Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) followed by sodium carbonate (2.0 equivalents). The sodium carbonate acts as a base to generate free hydroxylamine in situ.[3]
-
Reaction Execution: Stir the mixture vigorously and heat to reflux (typically 60-80°C). The reaction time can vary significantly (from a few hours to 48 hours) depending on the substrate's reactivity.[3][6]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The inorganic salts (NaCl and excess Na₂CO₃) will precipitate. Filter the mixture to remove these salts.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The crude product may precipitate. If not, add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield 3,4-Dimethoxybenzamidoxime as a white solid.[8]
Causality Note: The use of a base like sodium carbonate is crucial to deprotonate hydroxylamine hydrochloride, liberating the nucleophilic hydroxylamine required for the attack on the electrophilic carbon of the nitrile group.[3] Heating the reaction increases the kinetic energy, accelerating the rate of this nucleophilic addition.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3,4-Dimethoxybenzamidoxime are summarized below, based on data compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₃ | PubChem[9] |
| Molecular Weight | 196.20 g/mol | PubChem[9] |
| Appearance | White solid | Sigma-Aldrich[8] |
| IUPAC Name | N'-hydroxy-3,4-dimethoxybenzenecarboximidamide | PubChem[9] |
| CAS Number | 40312-16-1 | PubChem[9] |
| Monoisotopic Mass | 196.08479225 Da | PubChem[9] |
| Predicted XLogP3 | 1.2 | PubChem[9] |
| Predicted CCS ([M+H]⁺) | 140.4 Ų | PubChemLite[10] |
Spectroscopic Data Interpretation:
-
¹H NMR: Expected signals would include two singlets for the methoxy group protons (around 3.8-3.9 ppm), aromatic protons on the benzene ring, a broad singlet for the -NH₂ protons, and a singlet for the -OH proton.
-
¹³C NMR: Signals corresponding to the two distinct methoxy carbons, the six aromatic carbons (four of which are unique), and the amidoxime carbon (C=N) would be expected.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (for the amino group), O-H stretching (for the hydroxyl group), C=N stretching of the imine, and C-O stretching for the methoxy groups.[11]
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 196.08. Common adducts like [M+H]⁺ at m/z 197.09 would also be prominent.[10]
Pharmacological Potential and Applications
The amidoxime functional group is a harbinger of diverse biological activities. While specific research on 3,4-Dimethoxybenzamidoxime is emerging, its potential can be inferred from studies on the broader class of amidoximes and related dimethoxy-substituted compounds.
Nitric Oxide (NO) Donation and Cardiovascular Effects
A primary pharmacological role of amidoximes is their ability to act as nitric oxide (NO) donors.[3][4] NO is a critical signaling molecule involved in numerous physiological processes, including blood pressure regulation and vasodilation.[3][11]
Mechanism of Action: Amidoximes can be metabolized in vivo by hemoproteins, particularly Cytochrome P450 (CYP450) enzymes, in an NADPH-dependent pathway.[3][4] This oxidative cleavage of the C=NOH bond results in the release of NO, with the concomitant formation of the corresponding amide or nitrile metabolite.[3] This process is of high therapeutic interest, especially in conditions where endogenous NO synthesis is impaired, such as hypertension or diabetes.[3]
Caption: In vivo bioactivation of amidoxime to release nitric oxide.
Antimicrobial Activity
Amidoxime derivatives have been investigated for their potential as antimicrobial agents.[1][12] Furthermore, compounds containing the 3,4-dimethoxybenzoyl moiety have demonstrated significant antibacterial and antifungal properties.[13][14] For example, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives showed promising activity against various bacterial strains, including S. aureus and E. coli.[13] A separate study identified a 3,4-dimethoxyphenyl bis-benzimidazole as a novel inhibitor of E. coli DNA topoisomerase I, highlighting the potential of this scaffold in developing new antibiotics.[15][16]
Proposed Mechanism: The antimicrobial action could stem from various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes like DNA topoisomerase, or the generation of reactive nitrogen species (like NO) which are toxic to microbes.[12][15]
Anticancer Potential
The development of novel anticancer agents is a critical area of research. Several lines of evidence suggest that 3,4-Dimethoxybenzamidoxime could be a promising candidate.
-
Related Analogues: A study on dihydroxybenzene derivatives found that 3,4-dihydroxybenzaldoxime, a close structural analogue, exhibited significant antitumor activity against L1210 murine leukemia, which was correlated with its ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.[17]
-
Scaffold Activity: Other derivatives containing the 3,4-dimethoxyphenyl group have shown potent anticancer effects. One study demonstrated that a 3,4-dimethoxyphenyl derivative induced apoptosis in triple-negative breast cancer cells by modulating the Akt/PI3K signaling pathway.[18]
-
Prodrug Strategy: Amidoximes can also serve as prodrugs for amidines, which are strongly basic compounds that often exhibit potent but poorly bioavailable therapeutic activity.[19] The less basic amidoxime can be absorbed more readily and then reduced in vivo by enzymes like mitochondrial amidoxime reducing component (mARC) to the active amidine form.[19]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
To assess the potential anticancer activity of 3,4-Dimethoxybenzamidoxime, a standard colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Objective: To determine the concentration of 3,4-Dimethoxybenzamidoxime that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
3,4-Dimethoxybenzamidoxime (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3,4-Dimethoxybenzamidoxime in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
3,4-Dimethoxybenzamidoxime is a molecule with a compelling profile for further investigation in drug discovery. Its straightforward synthesis, combined with the proven pharmacological versatility of the amidoxime functional group and the 3,4-dimethoxybenzene scaffold, positions it as a promising lead structure. Future research should focus on a systematic evaluation of its biological activities, including its efficacy as an NO donor, its spectrum of antimicrobial activity against resistant strains, and its potential as an anticancer agent against various human cancer cell lines. Elucidating its precise mechanisms of action and its metabolic fate in vivo will be critical steps in translating its potential from the laboratory to clinical applications.
References
-
Clément, B., & Lormant, F. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]
- Google Patents. (2014).
-
Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., Varella, E. A., & Nicolaides, D. N. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Pharmaceutical Design, 14(10), 1001-1047. [Link]
-
Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., Varella, E. A., & Nicolaides, D. N. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxybenzamidoxime. PubChem Compound Database. Retrieved from [Link]
-
Kovács, E., et al. (2015). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 13(4), 1132-1140. [Link]
- Google Patents. (2000).
-
Clément, B., & Lormant, F. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Veratraldehyde. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2010). Preparative synthesis of veratraldehydeoxime esters. [Link]
-
ResearchGate. (2013). Preparative synthesis of veratraldehyde and citral oxime esters. [Link]
-
Bentham Science Publishers. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery, 21(18). [Link]
-
ResearchGate. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. [Link]
-
Farghaly, H. S., et al. (2023). Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Veratronitrile. Organic Syntheses Procedure. [Link]
-
Wujec, M., et al. (2022). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. National Center for Biotechnology Information. [Link]
-
Clément, B., & Lormant, F. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. [Link]
-
Ugele, M., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. [Link]
-
LCSB. (2026). 3,4-dimethoxybenzamidoxime (C9H12N2O3). PubChemLite. [Link]
-
Cheméo. (n.d.). Benzamide, 3,4-dimethoxy-N-propyl-. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 13(1), 1085. [Link]
-
LookChem. (2025). 3,4-dimethoxybenzaldehyde oxime. [Link]
-
Kumar, G. S., et al. (2021). Synthesis and characterization of novel oxime analogues. Journal of Cardiovascular Disease Research, 12(4), 1-8. [Link]
- Google Patents. (2009). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
Sotomayor, R. E., et al. (1987). Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. PubMed. [Link]
-
Kamal, A., et al. (2012). 3,4-Dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I. National Center for Biotechnology Information. [Link]
- Google Patents. (2013).
- Google Patents. (2011).
-
Ataman Kimya. (n.d.). VERATRALDEHYDE. [Link]
-
Kamal, A., et al. (2012). 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I. PubMed. [Link]
-
Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka. [Link]
-
Research Square. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. [Link]
-
ResearchGate. (2020). The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl.... [Link]
-
Wikipedia. (n.d.). Veratraldehyde. [Link]
-
ResearchGate. (2026). Synthesis, growth, supramolecularity and antibacterial efficacy of 3,4-dimethoxybenzoic acid single crystals. [Link]
-
PubMed. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. [Link]
-
MDPI. (n.d.). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3,4-Dimethoxybenzamidoxime [sigmaaldrich.com]
- 9. 3,4-Dimethoxybenzamidoxime | C9H12N2O3 | CID 9723450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 3,4-dimethoxybenzamidoxime (C9H12N2O3) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journal.waocp.org [journal.waocp.org]
- 19. tandfonline.com [tandfonline.com]
